N-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}-1-butanamine oxalate
Overview
Description
N-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}-1-butanamine oxalate is an organic compound with a complex structure, featuring bromine, chlorine, and phenoxy groups
Scientific Research Applications
N-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}-1-butanamine oxalate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s interactions with biological systems are studied to understand its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}-1-butanamine oxalate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-bromo-4-chlorophenol with ethylene oxide to form 2-(2-bromo-4-chlorophenoxy)ethanol. This intermediate is then reacted with 2-chloroethylamine to produce N-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}-1-butanamine. Finally, the compound is converted to its oxalate salt by reacting with oxalic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}-1-butanamine oxalate can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized under specific conditions.
Reduction: The bromine and chlorine atoms can be reduced to form different derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxy radicals, while reduction can produce dehalogenated derivatives.
Mechanism of Action
The mechanism by which N-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}-1-butanamine oxalate exerts its effects involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes and receptors, modulating their activity. The bromine and chlorine atoms may also play a role in the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}-2-butanamine oxalate
- N-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl}-1-butanamine oxalate
Uniqueness
N-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}-1-butanamine oxalate is unique due to its specific arrangement of bromine, chlorine, and phenoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses.
Properties
IUPAC Name |
N-[2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrClNO2.C2H2O4/c1-2-3-6-17-7-8-18-9-10-19-14-5-4-12(16)11-13(14)15;3-1(4)2(5)6/h4-5,11,17H,2-3,6-10H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLVNACHGJCDVTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCOCCOC1=C(C=C(C=C1)Cl)Br.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrClNO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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